Product packaging for Leucyl-glycyl-glycyl-glycine(Cat. No.:CAS No. 14857-78-4)

Leucyl-glycyl-glycyl-glycine

Cat. No.: B079627
CAS No.: 14857-78-4
M. Wt: 302.33 g/mol
InChI Key: XWTNPSHCJMZAHQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Oligopeptides in Biological Systems

Oligopeptides, which are short chains typically comprising two to twenty amino acids linked by peptide bonds, are pivotal to a vast array of biological functions. genscript.comfiveable.me Unlike larger proteins, their small size allows for rapid synthesis and degradation, making them ideal for dynamic signaling processes. fiveable.me Their roles are diverse and critical, encompassing:

Cellular Communication: Many oligopeptides function as hormones and neurotransmitters, transmitting signals between cells to regulate complex physiological processes such as growth, metabolism, and mood. genscript.comfiveable.meetprotein.com

Immune Defense: The immune system utilizes oligopeptides as antigens to trigger responses and as antimicrobial peptides (AMPs) to directly combat pathogens. genscript.cometprotein.com

Enzymatic Regulation: They can act as activators or inhibitors of enzymes, thereby modulating metabolic pathways. genscript.com

Structural Roles: In some instances, oligopeptides contribute to the structure of larger biomolecular complexes. genscript.com

The inherent biological activity and the relative simplicity of their synthesis have also made oligopeptides valuable in biotechnology, with applications in drug development, diagnostics, and cosmetics. genscript.comchinesechemsoc.org

Structural Overview and Nomenclature of Leucyl-glycyl-glycyl-glycine

This compound is a tetrapeptide, meaning it is composed of four amino acid residues linked by three peptide bonds. clinisciences.comvulcanchem.com The sequence begins with the amino acid Leucine (B10760876) at the N-terminus, followed by three consecutive Glycine (B1666218) residues, and terminates with a carboxyl group at the C-terminus.

The systematic name for this compound is 2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid. Its structure and properties are defined by the specific arrangement of its constituent amino acids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H22N4O5 nih.govguidechem.com
Molecular Weight 302.331 g/mol guidechem.com
CAS Number 14857-78-4 guidechem.com
Hydrogen Bond Donor Count 5 guidechem.com
Hydrogen Bond Acceptor Count 6 guidechem.com
Rotatable Bond Count 9 guidechem.com

Research Landscape of Tetrapeptides in Physiological Contexts

Tetrapeptides are a significant focus of research due to their diverse biological activities and therapeutic potential. clinisciences.comopenaccesspub.org They are integral to numerous physiological processes, including skin and hair formation, immune system regulation, and muscle repair. openaccesspub.org The specific sequence of the four amino acids dictates their function, which can range from antioxidant and anti-inflammatory effects to targeting specific cellular receptors. clinisciences.comopenaccesspub.org

Notable areas of tetrapeptide research include:

Dermatology and Cosmetics: Tetrapeptides are used in skincare products to stimulate collagen production and improve skin elasticity. clinisciences.com For instance, the tetrapeptide Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) has been shown to promote the growth of skin cells, increase epidermal thickness, and may play a role in preventing skin aging and hair loss. researchgate.netnih.gov

Therapeutics: Researchers are actively designing and studying tetrapeptides for their potential to treat a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders. clinisciences.comopenaccesspub.org Mitochondria-targeted tetrapeptides, such as SS-31 (elamipretide), have shown promise in treating conditions associated with mitochondrial dysfunction by helping to maintain cellular energy production under stress. elifesciences.org

Biochemical Tools: Due to their relative simplicity compared to large proteins, tetrapeptides serve as excellent models for studying fundamental biochemical processes like protein folding and molecular interactions. clinisciences.com

Scope and Objectives of Academic Inquiry on this compound

The primary focus of academic research on this compound has been its use as a probe to investigate the mechanisms of peptide transport in biological systems. A key study in this area explored the intestinal transport of this tetrapeptide in rats to understand how small peptides are absorbed. portlandpress.com

The main objectives of research involving this compound include:

Elucidating Transport Mechanisms: A pivotal study demonstrated that the intestinal absorption of L-Leucyl-glycyl-glycyl-glycine appears to occur via a transport system distinct from that of di- and tripeptides. portlandpress.com The research suggested that a significant portion of the tetrapeptide might be transported intact across the intestinal brush border before being hydrolyzed within the mucosal cells. portlandpress.com

Investigating Peptide Hydrolysis: Research aims to determine the extent to which tetrapeptides are broken down into smaller peptides and free amino acids by peptidases on the surface of intestinal cells versus being absorbed whole. portlandpress.com

Serving as a Model Peptide: this compound provides a simplified and well-defined structure for studying the fundamental kinetics and specificity of peptide transport and metabolism without the complexities of larger protein molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N4O5 B079627 Leucyl-glycyl-glycyl-glycine CAS No. 14857-78-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14857-78-4

Molecular Formula

C12H22N4O5

Molecular Weight

302.33 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1

InChI Key

XWTNPSHCJMZAHQ-QMMMGPOBSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Other CAS No.

14857-78-4

sequence

LGGG

Synonyms

L-leucylglycylglycylglycine
Leu-Gly-Gly-Gly
leucyl-glycyl-glycyl-glycine

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Characterization of Leucyl Glycyl Glycyl Glycine

Methodologies for Chemical Synthesis of Leucyl-glycyl-glycyl-glycine

The synthesis of this compound can be achieved through two principal strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and complexity of the peptide.

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides in a laboratory setting due to its efficiency and amenability to automation. The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

A standard SPPS protocol for this compound would typically employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis begins with the C-terminal amino acid, glycine (B1666218), attached to a solid support, such as a Wang or Rink amide resin. The synthesis cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

The process can be summarized in the following steps:

Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

First Amino Acid Loading: The first amino acid, Fmoc-Gly-OH, is coupled to the resin.

Fmoc Deprotection: The Fmoc protecting group on the resin-bound glycine is removed using a solution of piperidine in DMF.

Coupling of the Next Amino Acid: The next amino acid in the sequence, Fmoc-Gly-OH, is activated by a coupling agent (e.g., HBTU, HATU) and added to the resin to form a peptide bond.

Repetition of Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids, Fmoc-Gly-OH and finally Fmoc-Leu-OH.

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

Table 1: Representative Solid-Phase Synthesis Cycle for one Amino Acid Addition

StepReagent/SolventPurpose
1. WashN,N-Dimethylformamide (DMF)Remove residual reagents from the previous step.
2. Deprotection20% Piperidine in DMFRemove the Fmoc protecting group from the N-terminus.
3. WashN,N-Dimethylformamide (DMF)Remove piperidine and by-products.
4. CouplingFmoc-amino acid, Coupling reagent (e.g., HBTU), Base (e.g., DIPEA) in DMFActivate the incoming amino acid and facilitate peptide bond formation.
5. WashN,N-Dimethylformamide (DMF)Remove excess reagents and by-products.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, while more classical, remains a valuable technique, particularly for large-scale synthesis. This method involves the coupling of amino acids or peptide fragments in a homogenous solution. A key challenge in this approach is the need for purification of the intermediate peptides after each coupling step.

The synthesis of this compound in solution would typically involve a fragment condensation strategy to minimize side reactions and facilitate purification. For instance, the dipeptide Glycyl-glycine could be synthesized and then coupled to another Glycyl-glycine dipeptide, or a stepwise elongation approach could be used.

A general strategy involves:

Protection of Functional Groups: The N-terminus of one amino acid and the C-terminus of the other are protected to prevent unwanted side reactions. Common N-terminal protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while C-terminal protection is often achieved through esterification.

Activation of the Carboxyl Group: The C-terminus of the N-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Peptide Bond Formation: The activated amino acid is reacted with the C-protected amino acid to form a dipeptide.

Purification: The resulting protected dipeptide is purified, typically by crystallization or chromatography.

Deprotection: One of the protecting groups is selectively removed to allow for the next coupling reaction.

Stepwise Elongation: The process is repeated until the desired tetrapeptide is assembled.

Spectroscopic Techniques for Elucidating the Structure of this compound

Once synthesized, the identity and purity of this compound must be confirmed. Spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and chemical environment of peptides in solution. Both ¹H NMR and ¹³C NMR are employed to provide a comprehensive picture of the peptide's structure.

In the ¹H NMR spectrum of this compound, specific resonances can be assigned to the protons of each amino acid residue. For instance, the protons of the leucine (B10760876) side chain (isobutyl group) will appear in the aliphatic region, while the α-protons of all four residues and the methylene protons of the glycine residues will have characteristic chemical shifts. The coupling patterns between adjacent protons provide information about the dihedral angles and thus the local conformation of the peptide backbone.

The ¹³C NMR spectrum provides information about the carbon skeleton of the peptide. Each carbon atom in the molecule will give rise to a distinct signal, with the chemical shift being indicative of its chemical environment. The carbonyl carbons of the peptide bonds are particularly informative and resonate in a characteristic downfield region.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton TypeAmino Acid ResidueApproximate Chemical Shift (ppm)
α-HLeucine4.0 - 4.5
β-CH₂Leucine1.5 - 1.8
γ-CHLeucine1.4 - 1.7
δ-CH₃Leucine0.8 - 1.0
α-CH₂Glycine (x3)3.8 - 4.2
Amide NHAll residues7.5 - 8.5

Mass Spectrometry for Precise Molecular Mass Determination and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a peptide with high accuracy and for sequencing the amino acids. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for peptides.

A high-resolution mass spectrum of this compound will show a prominent peak corresponding to its protonated molecular ion ([M+H]⁺). The experimentally determined mass should be in close agreement with the calculated theoretical mass.

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. In this technique, the parent ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions, known as b- and y-ions, correspond to cleavages along the peptide backbone. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence.

Table 3: Calculated Molecular Mass of this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)Average Mass (Da)
This compoundC₁₂H₂₂N₄O₅302.16302.33

Chromatographic Methods for Purification and Analytical Assessment of this compound

Chromatography is an essential tool for both the purification of synthetic peptides and the assessment of their purity. High-performance liquid chromatography (HPLC) is the most widely used chromatographic technique for peptides.

For the purification of this compound, reversed-phase HPLC (RP-HPLC) is typically employed. In this method, the peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). A gradient of increasing organic solvent concentration is used to elute the peptide from the column. The purity of the collected fractions can then be assessed by analytical RP-HPLC.

Analytical RP-HPLC is also used to determine the purity of the final peptide product. A sharp, symmetrical peak at a specific retention time under defined chromatographic conditions is indicative of a pure compound. The identity of the peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry.

Table 4: Typical RP-HPLC Conditions for Analysis of this compound

ParameterCondition
ColumnC18, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradiente.g., 5% to 95% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm and 280 nm

Investigating the Metabolic Dynamics and Degradation Pathways of Leucyl Glycyl Glycyl Glycine

Enzymatic Hydrolysis of Leucyl-glycyl-glycyl-glycine

The enzymatic breakdown of peptides is a fundamental biological process, primarily carried out by a class of enzymes known as peptidases. These enzymes catalyze the cleavage of peptide bonds, leading to the release of smaller peptides and constituent amino acids.

Identification and Characterization of Relevant Peptidases

While specific peptidases that exclusively target this compound are not extensively characterized in readily available literature, the hydrolysis of this tetrapeptide is likely carried out by various exopeptidases and endopeptidases with broad substrate specificities. Aminopeptidases, which cleave amino acids from the N-terminus of peptides, would be capable of sequentially hydrolyzing this compound. For instance, Leucine (B10760876) aminopeptidase (B13392206) is known to act on peptides with an N-terminal leucine residue. Similarly, dipeptidyl peptidases could cleave dipeptides from the N-terminus.

Endopeptidases, which cleave peptide bonds within the peptide chain, may also contribute to the degradation of this compound, although their action is typically dependent on the recognition of specific amino acid sequences. The "glycine cleavage system" is a multi-enzyme complex responsible for the degradation of glycine (B1666218), but it acts on the free amino acid rather than cleaving it from a peptide chain. nih.gov

Kinetic Studies of Hydrolysis Rates and Enzyme Specificity

Detailed kinetic studies determining the hydrolysis rates (kcat/Km) and enzyme specificity for this compound are not prominently documented in publicly accessible scientific literature. Such studies would be essential to quantify the efficiency and preference of different peptidases for this particular tetrapeptide. Kinetic data for the hydrolysis of the simpler dipeptide, glycylglycine (B550881), in the rat small intestine has been studied, revealing that over 90% is absorbed via a peptide transport system, with less than 10% undergoing membrane hydrolysis. nih.gov This suggests that the transport of small peptides can be more efficient than their immediate hydrolysis.

Analysis of Hydrolytic Products and Sequential Cleavage Mechanisms

The enzymatic hydrolysis of this compound would result in a series of smaller peptides and ultimately, the constituent amino acids. The specific products and the sequence of cleavage events depend on the acting peptidase.

An aminopeptidase would likely initiate cleavage at the N-terminus, releasing Leucine first, followed by the sequential release of the three Glycine residues. This process can be represented as:

This compound → Leucine + Glycyl-glycyl-glycine Glycyl-glycyl-glycine → Glycine + Glycyl-glycine Glycyl-glycine → Glycine + Glycine

Alternatively, an endopeptidase could cleave an internal peptide bond, for example, between the two central glycine residues, to produce two dipeptides: Leucyl-glycine and Glycyl-glycine. These dipeptides would then be further hydrolyzed to their constituent amino acids by dipeptidases.

A summary of potential hydrolytic products is presented in the table below.

Initial SubstratePotential Intermediate ProductsFinal Products
This compoundGlycyl-glycyl-glycine, Leucyl-glycine, Glycyl-glycineLeucine, Glycine

Non-Enzymatic Degradation Mechanisms of this compound

In addition to enzymatic action, peptides can undergo degradation through non-enzymatic chemical processes, such as acid-catalyzed hydrolysis and thermal degradation.

Acid-Catalyzed Hydrolysis Kinetics and Bond Cleavage Selectivity

Thermal Degradation Profiles and Formation of Cyclic Byproducts

At elevated temperatures, peptides can undergo thermal degradation, leading to fragmentation and the formation of various byproducts. While a specific thermal degradation profile for this compound is not detailed in the available literature, studies on the thermal decomposition of its constituent amino acids, glycine and leucine, indicate that they decompose at characteristic temperatures. nih.gov For instance, glycine has been shown to decompose at temperatures above 200°C. researchgate.net

A common thermal degradation pathway for peptides is intramolecular cyclization, leading to the formation of cyclic dipeptides, also known as diketopiperazines. For glycylglycine, thermal degradation in subcritical water has been shown to produce the cyclic byproduct cyclo(Gly-Gly) through cyclodehydration. researchgate.netresearchgate.net It is plausible that this compound could undergo similar cyclization reactions, potentially forming cyclic dipeptides such as cyclo(Leu-Gly) or cyclo(Gly-Gly) through cleavage and subsequent cyclization of the resulting dipeptides.

The table below summarizes the potential degradation products under different non-enzymatic conditions.

Degradation MechanismPotential Products
Acid-Catalyzed HydrolysisLeucine, Glycine, smaller peptide fragments
Thermal DegradationLeucine, Glycine, smaller peptide fragments, cyclic dipeptides (e.g., cyclo(Leu-Gly), cyclo(Gly-Gly))

Racemization and Epimerization Processes within this compound

The stereochemical integrity of amino acids within a peptide chain is a critical factor in determining its biological activity and physical properties. Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, and epimerization, the change in configuration at one of several chiral centers, can significantly impact the peptide's three-dimensional structure and function. This section investigates the dynamics of these processes for the N-terminal leucine residue in this compound.

Kinetics of Leucine Racemization in the Tetrapeptide Context

The rate at which the N-terminal leucine residue in this compound undergoes racemization is influenced by various factors, including temperature and pH. While specific kinetic data for this exact tetrapeptide is not extensively available in the public domain, the general principles of peptide racemization can be applied. The process typically follows first-order kinetics, where the rate of racemization is directly proportional to the concentration of the L-leucine form of the peptide.

The rate constant (k) for the racemization of an amino acid residue in a peptide is influenced by the chemical environment, including the nature of the adjacent amino acid residues. The presence of the three subsequent glycine residues can affect the electron-withdrawing or donating properties of the peptide backbone, which in turn can influence the ease of proton abstraction from the alpha-carbon of the leucine residue, a key step in the racemization mechanism.

Table 1: Hypothetical Kinetic Data for Leucine Racemization in this compound at Neutral pH

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
251.5 x 10⁻⁸12,830
376.2 x 10⁻⁸3,100
502.8 x 10⁻⁷687
753.5 x 10⁻⁶55

Note: This table presents hypothetical data based on general principles of peptide racemization to illustrate the expected temperature dependence. Actual experimental values may vary.

Stereochemical Stability under Various Conditions

The stereochemical stability of the leucine residue in this compound is highly dependent on the surrounding environmental conditions, most notably pH and temperature. Generally, racemization rates of amino acids in peptides are accelerated at both acidic and basic pH values compared to neutral pH.

Under acidic conditions, the carbonyl oxygen of the peptide bond can be protonated, which increases the acidity of the alpha-proton of the leucine residue, making it more susceptible to abstraction. Conversely, under basic conditions, direct abstraction of the alpha-proton by a hydroxide (B78521) ion is facilitated.

Temperature plays a crucial role in providing the activation energy required for the racemization reaction to occur. As indicated in the hypothetical data in Table 1, an increase in temperature leads to a significant increase in the rate of racemization, thereby decreasing the stereochemical stability of the peptide.

Table 2: Influence of pH on the Stereochemical Stability of Leucine in this compound at 37°C (Illustrative)

pHRelative Racemization RateStereochemical Stability
3ModerateDecreased
5LowRelatively High
7BaselineHigh
9ModerateDecreased
11HighSignificantly Decreased

Note: This table provides an illustrative representation of the expected trend of pH influence on stereochemical stability. The relative rates are qualitative and intended to show the general relationship.

Influence of Adjacent Amino Acid Residues on Chiral Integrity

The primary structure of a peptide, specifically the sequence of amino acid residues, can have a profound impact on the chiral integrity of its constituent amino acids. In the case of this compound, the three consecutive glycine residues adjacent to the N-terminal leucine are of particular interest.

Glycine, being the simplest amino acid with a hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone. This flexibility can influence the accessibility of the alpha-proton of the adjacent leucine residue to solvent molecules or catalytic species that can promote racemization. While glycine itself is achiral, its presence can affect the local chemical environment and the steric hindrance around the chiral center of the neighboring leucine.

The electron-donating or withdrawing nature of the peptide backbone, influenced by the cumulative effect of the three glycine residues, can also play a role. However, since the glycine side chain is just a hydrogen atom, its electronic effect is minimal compared to other amino acid side chains. The primary influence of the adjacent glycine residues on the chiral integrity of leucine in this tetrapeptide is likely to be conformational. The increased flexibility may, under certain conditions, facilitate the adoption of a transition state that is favorable for racemization. However, without specific experimental data on this compound, the precise quantitative impact of the three glycine residues on the rate of leucine racemization remains a subject for further investigation.

Mechanisms of Leucyl Glycyl Glycyl Glycine Transport Across Biological Barriers

Intestinal Absorption of Leucyl-glycyl-glycyl-glycine

The small intestine, particularly the jejunum, is the principal site for the absorption of small peptides. This process is highly efficient, involving both enzymatic activity at the cell surface and sophisticated transport systems that carry peptides into the enterocytes.

To investigate the absorption dynamics of peptides like this compound, researchers commonly employ in situ single-pass intestinal perfusion (SPIP) models in rodents. ijpsonline.com This technique allows for the study of transport in a physiologically relevant environment where the blood supply and neural connections remain intact. ijpsonline.com In this model, a specific segment of the jejunum is isolated and perfused with a solution containing the tetrapeptide. By measuring the disappearance of the compound from the perfusate over time, scientists can calculate its permeability and absorption rate. ijpsonline.com This methodology has proven reliable, as permeability data from rat models show a high correlation with human intestinal absorption. ijpsonline.com

The primary transporter responsible for the uptake of di- and tripeptides from the intestinal lumen into the enterocytes is the Solute Carrier 15A1 (SLC15A1), commonly known as PEPT1. nih.govnih.govsolvobiotech.com PEPT1 is a high-capacity, low-affinity transporter that functions as a proton-coupled symporter, using the electrochemical proton gradient to drive substrate uptake. solvobiotech.comau.dk

While PEPT1 has the highest affinity for di- and tripeptides, it is also known to transport some tetrapeptides, although generally with lower affinity. nih.gov Therefore, it is the most likely candidate for mediating the transcellular uptake of any intact this compound. The expression of PEPT1 is highest in the proximal small intestine, which aligns with this region being the primary site of peptide absorption. nih.gov Some studies have indicated that certain larger oligopeptides might also be absorbed through a passive, paracellular pathway by modulating the tight junctions between intestinal cells, though this is less characterized than the active PEPT1-mediated route. rsc.org

The apical surface of intestinal enterocytes is equipped with a variety of ectoenzymes, including peptidases, that hydrolyze oligopeptides. mdpi.com Studies on the hydrolysis of various peptides by human intestinal brush border preparations have identified several key enzymes, such as amino-oligopeptidase. nih.gov

Specific research investigating the hydrolysis of L-leucyl-glycylglycine found that the activity of brush border enzymes accounts for only about 16% of the total peptidase activity present in the intestinal mucosa, with the majority occurring within the cell's cytosol. scispace.com This finding suggests that a substantial fraction of this compound may escape surface hydrolysis and be transported into the cell intact. The remaining portion is broken down at the brush border into smaller, more readily transportable units like dipeptides, tripeptides, or free amino acids, which are then absorbed. For example, the tripeptide Gly-Pro-Hyp is partially hydrolyzed by brush-border aminopeptidase (B13392206) to release Glycine (B1666218), with the resulting Pro-Hyp dipeptide then transported into the cell via PEPT1. researchmap.jp

Subcellular Localization of Peptidase Activity for L-leucyl-glycylglycine Hydrolysis
Subcellular LocationProportion of Total Mucosal Peptidase ActivityImplication for Transport
Brush Border~16% scispace.comPartial hydrolysis at the cell surface into smaller peptides and amino acids.
Cytosol~84% (inferred) scispace.comPrimary site of hydrolysis for tetrapeptide that is transported intact across the brush border.

Carrier-mediated transport systems like PEPT1 are subject to competitive inhibition. When multiple substrates that share the same transporter are present, they compete for binding to the transporter, which can reduce the uptake rate of each individual substrate. Studies on dipeptides have demonstrated this principle clearly. For instance, the transport of glycylglycine (B550881) is inhibited by glycyl-L-leucine. nih.gov Similarly, the uptake of radiolabeled glycylsarcosine (B1347041) via PEPT1 is inhibited by various other di- and tripeptides. nih.gov

Cellular Permeation and Intracellular Distribution of this compound

Once this compound crosses the apical brush-border membrane and enters the intestinal epithelial cell (enterocyte), its journey is not complete. The intracellular environment is rich in enzymes that determine its ultimate fate.

Oligopeptides that enter the cell intact are rapidly hydrolyzed by a variety of cytoplasmic peptidases. researchgate.net This intracellular hydrolysis is the primary mechanism for breaking down absorbed peptides into their constituent amino acids. researchgate.netnih.gov In the case of this compound, cytosolic enzymes would cleave it into one molecule of Leucine (B10760876) and three molecules of Glycine.

This rapid intracellular breakdown serves two key purposes:

It maintains a low intracellular concentration of the intact tetrapeptide, preserving the concentration gradient that favors its continued uptake from the intestinal lumen. researchgate.net

It releases free amino acids into the cytosolic pool. These amino acids can then be used by the enterocyte for its own metabolic needs, such as protein synthesis, or transported across the basolateral membrane into the portal circulation. researchgate.net

The final step is the exit of the liberated Leucine and Glycine from the enterocyte into the bloodstream. This is accomplished by various amino acid transporters located on the basolateral membrane, which are distinct from the PEPT1 transporter on the apical side.

Subcellular Localization and Fate within Target Cells

Once inside the cell, the fate of this compound is likely to involve enzymatic degradation and potential interaction with intracellular components.

Intracellular Hydrolysis

Upon entering the cell, oligopeptides are typically subject to hydrolysis by intracellular peptidases, breaking them down into their constituent amino acids. tandfonline.comcolostate.edu These amino acids can then be utilized by the cell for protein synthesis or other metabolic processes. tec.ac.cr The stability of this compound within the cell would therefore depend on its susceptibility to these cytosolic enzymes. The presence of a leucine residue may influence its recognition by specific intracellular peptidases. target.re.krresearchgate.netkorea.ac.krelsevierpure.com

Subcellular Distribution

The subcellular localization of peptides that escape immediate degradation is a complex process that can be influenced by their amino acid sequence and physicochemical properties. frontiersin.orgnih.govnih.govfrontiersin.org Specific sequences can act as signals for targeting to particular organelles, such as the nucleus or mitochondria. nih.gov However, for a relatively simple tetrapeptide like this compound, it is most likely to remain in the cytoplasm until it is hydrolyzed. Without specific targeting signals, significant accumulation in subcellular compartments is not expected. Following enzymatic breakdown, the resulting leucine and glycine molecules would enter the cellular amino acid pool and be distributed throughout the cell.

The potential intracellular fate of this compound is outlined in the table below.

Intracellular ProcessDescription
Cytosolic Hydrolysis Degradation into L-leucine and glycine by intracellular peptidases. tandfonline.comcolostate.edu
Metabolic Utilization The resulting amino acids are used for protein synthesis or enter other metabolic pathways. tec.ac.cr
Subcellular Distribution Primarily expected to be in the cytoplasm before degradation. Specific organellar targeting is unlikely without a signaling sequence. frontiersin.orgnih.gov

Roles and Interactions of Leucyl Glycyl Glycyl Glycine in Molecular Biology

Leucyl-glycyl-glycyl-glycine as a Substrate for Specific Enzyme Systems

This compound is a recognized substrate for certain classes of peptidases, which are enzymes that cleave peptide bonds. Its structure, featuring an N-terminal leucine (B10760876), makes it a target for enzymes that exhibit specificity for hydrophobic amino acids at the beginning of a peptide chain.

Probing Peptidase Substrate Specificity

The use of well-defined synthetic peptides is a cornerstone of enzymology, enabling researchers to map the substrate specificity of peptidases. scbt.com this compound has been utilized as a substrate to characterize the activity of aminopeptidases, which catalyze the removal of amino acids from the N-terminus of peptides and proteins. scbt.comannualreviews.org

Specifically, this tetrapeptide is a substrate for tripeptide aminopeptidases (EC 3.4.11.4) and leucine aminopeptidases (EC 3.4.11.1). wikipedia.orgscispace.com Leucine aminopeptidases preferentially hydrolyze N-terminal leucine residues from peptides. wikipedia.org Studies on various peptidases have confirmed the hydrolysis of this compound, demonstrating its utility in assessing enzyme function. For instance, glycerol extracts from Drosophila salivary glands were shown to hydrolyze this peptide, indicating the presence of leucine aminopeptidase (B13392206) activity. annualreviews.org Similarly, it has been used as a substrate to measure peptidase activity in blood serum. annualreviews.org

The cleavage of this peptide can be monitored to determine kinetic parameters of an enzyme, providing insights into its efficiency and preference for certain peptide sequences.

Table 1: Enzymatic Hydrolysis of this compound

Enzyme Class EC Number Action on Substrate Resulting Products
Leucine Aminopeptidase 3.4.11.1 Cleaves the peptide bond between Leucine and Glycine (B1666218) Leucine and Glycyl-glycyl-glycine

Modulation of Enzyme Activity by this compound

While primarily acting as a substrate, the components of this compound can also influence enzymatic processes. The amino acids leucine and glycine, once liberated through hydrolysis, can interact with various cellular pathways. Leucine, in particular, is known to have significant regulatory roles in metabolism. nih.gov

Studies have shown that leucine and glycine can interact to affect metabolic pathways, although this is typically observed when they are ingested as free amino acids rather than as a peptide. For example, the co-ingestion of leucine and glycine has been found to modulate insulin and glucose concentrations. nih.govnih.gov This interaction, which results in a significant attenuation of the glucose response with only a modest increase in insulin, suggests complex, indirect modulation of the enzymatic and signaling pathways governing glucose metabolism. nih.gov While these effects are not a direct modulation by the tetrapeptide itself, they highlight the biological activity of its constituent parts.

Potential Contributions to Protein Turnover and Amino Acid Recycling

Protein turnover is a fundamental cellular process involving the continuous synthesis and degradation of proteins, which allows cells to adapt to changing conditions and remove damaged proteins. The breakdown of peptides like this compound contributes to the cellular pool of free amino acids, which are then available for the synthesis of new proteins.

The hydrolysis of this compound releases one molecule of leucine and three molecules of glycine. Both of these amino acids are crucial for protein metabolism.

Leucine: This essential branched-chain amino acid (BCAA) is not only a building block for new proteins but also a key signaling molecule. nih.govnih.gov Leucine can stimulate protein synthesis and inhibit protein degradation, particularly in muscle tissue. nih.gov It plays a pivotal role in the insulin/phosphatidylinositol-3 kinase (PI3-K) signal cascade, where it enhances the signal for protein synthesis. nih.gov

Glycine: As a nonessential amino acid, glycine is readily available for protein synthesis. It is also a precursor for numerous important biomolecules. Research indicates that glycine can help preserve muscle mass under certain conditions and may restore the anabolic (building) response to leucine in inflammatory states. physiology.org

The degradation of peptides containing these amino acids is therefore a direct link in the amino acid recycling pathway, ensuring that valuable building blocks are salvaged and reused, which is vital for maintaining cellular function and adapting to metabolic demands. researchgate.net

Theoretical Considerations of this compound in Peptide-Protein Interactions

The interaction of peptides with larger proteins is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific sequence of this compound dictates its potential binding modes and interaction partners. Computational and theoretical models help in predicting these interactions.

The key structural features of this tetrapeptide are:

N-Terminal Leucine: The isobutyl side chain of leucine is hydrophobic and bulky. This makes it likely to participate in hydrophobic interactions, fitting into a hydrophobic pocket on a target protein's surface. Many aminopeptidases have active sites that show a preference for such hydrophobic residues. researchgate.net

Glycine Triad: Glycine is the smallest amino acid, lacking a side chain. This confers significant conformational flexibility to the peptide backbone. The three consecutive glycine residues make the C-terminal portion of the peptide highly pliable, allowing it to adopt a wide range of conformations to fit into a protein's binding site.

Computational tools can model the potential hydrogen bonds and non-bonded contacts between the peptide and a protein. mdpi.com For this compound, the peptide backbone's amide and carbonyl groups are primary sites for hydrogen bonding with protein residues. The flexible glycine-rich segment can form turn-like structures, which are common motifs in peptide-protein recognition. researchgate.net Molecular dynamics simulations can further reveal how such peptides interact with their environment, including displacing water molecules from a protein's surface to facilitate binding. cardiff.ac.uk

Table 2: Potential Molecular Interactions of this compound Residues

Residue Position Side Chain Property Potential Interaction Type
Leucine N-Terminus Hydrophobic Hydrophobic pocket binding
Glycine 2 None (H atom) High backbone flexibility, Hydrogen bonding
Glycine 3 None (H atom) High backbone flexibility, Hydrogen bonding

Advanced Methodologies and Theoretical Frameworks for Leucyl Glycyl Glycyl Glycine Research

Computational Chemistry and Molecular Modeling of Leucyl-glycyl-glycyl-glycine

Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and dynamic properties of peptides like this compound at an atomic level. These in silico approaches complement experimental data by providing insights into conformational landscapes, molecular interactions, and potential biological functions that can be difficult to capture through laboratory methods alone.

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide research, allowing for the exploration of the conformational space available to this compound in a simulated physiological environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the peptide over time, revealing its dynamic behavior and preferred shapes (conformations).

The process begins with the selection of a force field, such as GROMOS, AMBER, or CHARMM, which defines the potential energy of the system based on atomic positions. units.itnih.gov The peptide is then placed in a simulation box, typically filled with water molecules (e.g., SPC or TIP3P models) to mimic an aqueous solution, and ions are added to neutralize the system and achieve a desired ionic strength. units.itnih.govnih.gov The system undergoes energy minimization to remove unfavorable contacts, followed by a period of equilibration where temperature and pressure are stabilized to match physiological conditions (e.g., 310 K and 1 bar). units.itpurdue.edu Production runs, which can span from nanoseconds to microseconds, are then performed to collect data on the peptide's conformational dynamics. units.itnih.gov

Analysis of the resulting trajectories can reveal the most stable conformers, the flexibility of the peptide backbone, and the formation of intramolecular hydrogen bonds. For peptides containing glycine (B1666218), which lacks a side chain, a wider range of backbone conformations (defined by φ and ψ dihedral angles) is accessible compared to other amino acids. nih.govnih.gov MD simulations can quantify these preferences, providing a detailed picture of the peptide's structural ensemble. nih.gov

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of a Tetrapeptide in Aqueous Solution
ParameterTypical Value / ChoiceDescription
Force FieldGROMOS, AMBER, CHARMM, OPLSA set of equations and parameters used to calculate the potential energy of the system. units.itnih.gov
Water ModelSPC, TIP3P, TIP4PDefines the geometry and interaction parameters of water molecules in the simulation. units.itnih.gov
Simulation BoxCubic or dodecahedron with periodic boundary conditionsThe defined volume containing the peptide and solvent, which is replicated in all directions to simulate an infinite system. purdue.edu
Temperature~300-310 KControlled by a thermostat (e.g., Nosé-Hoover) to maintain a constant physiological temperature. units.it
Pressure~1 barControlled by a barostat (e.g., Parrinello-Rahman) to maintain constant pressure. units.it
Simulation TimeNanoseconds (ns) to Microseconds (µs)The duration of the simulation; longer times allow for the sampling of slower conformational changes. units.itnih.gov
Time Step1-2 femtoseconds (fs)The interval at which the equations of motion are integrated. units.it

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in hypothesis generation for identifying potential biological targets of the tetrapeptide.

The first step involves identifying potential binding partners. This can be achieved using various bioinformatic tools that predict protein-ligand or protein-peptide interactions. nih.govmdpi.com Methods like PIPE (Protein Interaction Prediction Engine) use re-occurring polypeptide sequences to predict interaction sites. nih.gov Other approaches may screen libraries of known protein structures for pockets that are geometrically and chemically complementary to the tetrapeptide.

Once a target protein is identified, docking algorithms are used to fit this compound into the predicted binding site. These algorithms systematically sample different positions and orientations of the peptide and use a scoring function to estimate the binding affinity for each pose. rsc.org The scoring function evaluates factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the peptide and the protein. nih.gov The output is a ranked list of potential binding modes, with the top-ranked poses representing the most likely interaction geometries. These computational predictions can then guide further experimental validation to confirm the interaction and its biological relevance. nih.gov

Table 2: Hypothetical Workflow for Docking Studies of this compound
StepMethodology / ToolsObjective
1. Target IdentificationSequence homology searches (e.g., BLAST), protein-protein interaction databases (e.g., BioGRID), literature review. nih.govTo predict and select potential protein receptors that may bind the tetrapeptide.
2. Binding Site PredictionGeometric methods (e.g., LIGSITE), energy-based methods, machine learning predictors. mdpi.comTo identify specific pockets or surfaces on the target protein where the peptide is likely to bind.
3. Peptide-Protein DockingSoftware such as AutoDock, Glide, or Rosetta. researchgate.netnih.govTo generate and rank possible binding poses of the tetrapeptide within the predicted binding site.
4. Post-Docking AnalysisBinding energy calculations (e.g., MM-GBSA), Molecular Dynamics simulations. rsc.orgnih.govTo refine the docking poses and obtain a more accurate estimation of binding free energy and complex stability.

In Silico Prediction of Transport and Metabolic Pathways

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules, including peptides. For this compound, these computational tools can forecast its journey through a biological system.

The transport of small peptides across biological membranes is often mediated by specific transporter proteins. The physicochemical properties of this compound, such as its molecular weight, charge, number of hydrogen bond donors and acceptors, and lipophilicity (XLogP3-AA), are key determinants of its passive diffusion and interaction with transporters. nih.gov These properties can be readily calculated from its chemical structure.

The metabolic fate of this compound is primarily dictated by the action of peptidases, which cleave the peptide bonds. In silico metabolic pathway prediction tools can identify these susceptible bonds and predict the resulting smaller peptides and amino acids. nih.govresearchgate.net The primary metabolic pathway would likely involve sequential hydrolysis, first breaking the tetrapeptide into a tripeptide and an amino acid, followed by further cleavage into dipeptides and finally into the constituent amino acids: Leucine (B10760876) and Glycine. nih.govhmdb.ca

Table 3: Computed Physicochemical Properties of this compound Relevant to Transport
PropertyValueSignificance for Transport
Molecular Weight302.33 g/mol nih.govInfluences passive diffusion across membranes.
XLogP3-AA-3.6 nih.govA measure of lipophilicity; the negative value indicates high water solubility, suggesting limited passive membrane permeability.
Hydrogen Bond Donor Count5 nih.govHigh count suggests strong interactions with water, potentially hindering membrane crossing.
Hydrogen Bond Acceptor Count5Contributes to the molecule's polarity and solubility in aqueous environments.
Topological Polar Surface Area151 Ų nih.govPredicts the molecule's ability to permeate cell membranes.
Table 4: Predicted Metabolic Breakdown Products of this compound
Metabolic StepEnzyme ClassPotential Products
Initial Cleavage (N-terminal)Aminopeptidase (B13392206)Leucine + Glycyl-glycyl-glycine
Initial Cleavage (C-terminal)CarboxypeptidaseLeucyl-glycyl-glycine + Glycine
Subsequent CleavageDipeptidyl peptidase / Tripeptidyl peptidaseLeucyl-glycine + Glycyl-glycine; Leucine + Glycine
Final ProductsDipeptidaseLeucine, Glycine

Development of Novel Assays for this compound Quantification in Biological Matrices

Accurate quantification of this compound in complex biological matrices like plasma, urine, or tissue extracts is essential for studying its pharmacokinetics and biological role. The development of novel, sensitive, and specific assays is a key area of research.

One of the most powerful techniques for peptide quantification is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). mdpi.com This method offers high sensitivity and specificity. The UPLC component separates the tetrapeptide from other molecules in the sample based on its physicochemical properties. The sample is then ionized and introduced into the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the mass of this compound is selected and fragmented, and the resulting product ions are detected. This specific transition provides a high degree of confidence in the identification and quantification of the analyte, even at very low concentrations. mdpi.com Method development would involve optimizing chromatographic conditions, mass spectrometry parameters, and sample preparation techniques to ensure reliability and precision. mdpi.com

Another promising approach is the development of novel biosensors. These analytical devices use a biological recognition element, such as an enzyme or antibody, coupled to a transducer to generate a signal proportional to the analyte's concentration. For instance, a biosensor could be engineered using a specific peptidase, like glycine oxidase, that acts on the terminal glycine residue of the tetrapeptide. nih.gov The enzymatic reaction could produce a detectable signal, such as a change in fluorescence or an electrical current. nih.gov The development of such a biosensor would require protein engineering to create an enzyme with high specificity and affinity for this compound, providing a rapid and potentially portable tool for its quantification. nih.gov

Table 5: Comparison of Analytical Methods for this compound Quantification
MethodPrincipleAdvantagesChallenges
UPLC-MS/MSChromatographic separation followed by mass-based detection and fragmentation. mdpi.comHigh specificity, high sensitivity (fmol range), capable of multiplexing. mdpi.comRequires expensive instrumentation, extensive method development, potential for matrix effects.
Fluorescence-based BiosensorEnzymatic reaction or binding event produces a change in fluorescence intensity. nih.govHigh sensitivity (µM to nM range), potential for real-time monitoring, lower cost. nih.govRequires development of a highly specific biological recognition element, potential for interference from sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV detectionChromatographic separation followed by detection based on UV absorbance of the peptide bond.Widely available, robust methodology.Lower sensitivity and specificity compared to MS, not suitable for complex matrices without extensive cleanup.

Future Perspectives in Leucyl Glycyl Glycyl Glycine Research

Unraveling the Full Spectrum of Biological Activities

Initial research has shed light on the intestinal transport of Leucyl-glycyl-glycyl-glycine, revealing a transport mechanism distinct from that of its constituent amino acids and smaller peptides. A study investigating its absorption in the rat jejunum found that the uptake of leucine (B10760876) from this compound was only partially inhibited by L-alanine, which completely blocked the absorption of free leucine. Furthermore, Glycyl-proline, a known inhibitor of di- and tripeptide transport, had no effect on the absorption of this compound, suggesting a unique transport system for this tetrapeptide.

While this provides a foundational understanding of its bioavailability, the full spectrum of its biological activities remains largely unexplored. Future research should aim to move beyond its absorption and investigate its potential systemic effects. Given that its constituent amino acids, leucine and glycine (B1666218), have diverse biological roles, it is plausible that the tetrapeptide itself possesses unique bioactivities. Glycine, for instance, is known to have cytoprotective, anti-inflammatory, and immunomodulatory properties nih.govresearchgate.net. Leucine is a key regulator of muscle protein synthesis. Therefore, future studies could explore whether this compound can modulate inflammatory pathways, influence metabolic processes, or exhibit any cytoprotective effects in various cell and animal models.

High-Throughput Screening for Novel Interactions

To accelerate the discovery of new biological functions for this compound, high-throughput screening (HTS) methodologies can be employed. HTS allows for the rapid testing of a large number of compounds against a variety of biological targets. In the context of this tetrapeptide, HTS could be utilized to screen for its interaction with a wide array of receptors, enzymes, and other proteins.

Peptide libraries are increasingly being used in HTS to identify new drug leads and biological probes. These platforms can screen vast numbers of peptides for their ability to bind to specific targets or elicit a particular cellular response. By incorporating this compound into such screening platforms, researchers could efficiently identify its potential molecular partners. Techniques such as fluorescence polarization and time-resolved fluorescence resonance energy transfer (TR-FRET) are commonly used in HTS to measure molecular interactions in a high-throughput manner.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the effects of this compound can be achieved through the integration of multi-omics data. This approach involves the simultaneous analysis of different types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), to create a comprehensive picture of cellular and organismal responses.

Challenges and Opportunities in Tetrapeptide Research

The advancement of research on this compound and other tetrapeptides faces several challenges that also present opportunities for innovation.

Challenges:

Proteolytic Instability: Like other peptides, tetrapeptides are susceptible to degradation by proteases in the body, which can limit their bioavailability and therapeutic potential.

Synthesis and Purification: The chemical synthesis of peptides can be complex and costly, particularly for large-scale production. Sustainable and environmentally friendly synthesis methods are becoming increasingly important.

Delivery: The effective delivery of peptides to their target tissues remains a significant hurdle.

Opportunities:

Structural Modifications: To overcome instability, the structure of tetrapeptides can be modified. This includes the incorporation of unnatural amino acids or cyclization to create more stable and potent analogs.

Advanced Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles and hydrogels, can help protect tetrapeptides from degradation and ensure their targeted delivery.

Computational Design: Computational tools can be used to design tetrapeptides with improved stability, affinity, and specificity for their biological targets, accelerating the discovery of new therapeutic agents mdpi.com.

The exploration of this compound offers a promising frontier in peptide research. By leveraging modern high-throughput and systems biology approaches, and by addressing the inherent challenges in peptide science, the full potential of this and other tetrapeptides can be realized.

Q & A

Basic: What experimental techniques are recommended for synthesizing and characterizing Leucyl-glycyl-glycyl-glycine in a laboratory setting?

Methodological Answer:
LGGG synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc/t-Bu protection strategies with coupling agents like HBTU or HATU . Post-synthesis, purify via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) and confirm purity (>95%) using LC-MS. Structural validation requires 1H^1H-NMR (D2 _2O, 500 MHz) to resolve glycine and leucine proton signals, and FTIR to confirm amide bonds (1640–1680 cm1 ^{-1}) .

Basic: How should researchers ensure reproducibility when reporting LGGG’s physicochemical properties?

Methodological Answer:
Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Documentation: Include detailed synthesis protocols (reagent ratios, reaction times, temperatures) in the main text or supplementary materials.
  • Characterization: Provide raw spectral data (NMR peak integrals, MS spectra) and specify instrumentation models (e.g., Bruker Avance III HD 600 MHz) .
  • Statistical rigor: Report triplicate measurements for solubility, logP, and pKa, with standard deviations .

Advanced: What computational approaches are suitable for modeling LGGG’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate conformational changes over 100+ ns trajectories. Analyze hydrogen bonding (VMD) and free energy landscapes (WHAM) .
  • Docking studies: Employ AutoDock Vina with flexible side-chain residues on target proteins (e.g., proteases). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Database integration: Cross-reference glycan-lectin interaction data via GlycoSearch to identify structural motifs influencing binding .

Advanced: How can researchers resolve contradictions in reported bioactivity data for LGGG across studies?

Methodological Answer:

  • Systematic review: Use Google Scholar’s advanced search operators (e.g., "this compound" AND (bioactivity OR IC50) -industrial) to compile data .
  • Meta-analysis: Apply random-effects models (RevMan software) to account for inter-study variability. Stratify by assay type (e.g., in vitro vs. ex vivo) and cell lines .
  • Methodological audit: Assess studies for common flaws (e.g., lack of negative controls, unvalidated antibodies) using FINER criteria (Feasibility, Novelty, Ethics, Relevance) .

Advanced: What strategies optimize the design of in vivo studies investigating LGGG’s pharmacokinetics?

Methodological Answer:

  • Dose selection: Conduct pilot studies in rodents (Sprague-Dawley rats) with escalating doses (1–50 mg/kg IV) to establish linear pharmacokinetics.
  • Analytical validation: Quantify plasma concentrations via UPLC-MS/MS (lower limit of quantification: 1 ng/mL) .
  • Tissue distribution: Use 14C^{14}C-labeled LGGG and autoradiography to track biodistribution, ensuring ethical compliance (IACUC protocols) .

Basic: What safety protocols are critical when handling LGGG in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder weighing to prevent inhalation .
  • Waste disposal: Neutralize peptide residues with 10% acetic acid before incineration.
  • Validation: Confirm absence of endotoxins (<0.05 EU/mg) via LAL assay before in vivo use .

Advanced: How can machine learning enhance the prediction of LGGG’s metabolic pathways?

Methodological Answer:

  • Data curation: Compile metabolic datasets (e.g., HMDB, KEGG) and preprocess using Python’s Pandas (normalization, outlier removal).
  • Model training: Train Random Forest or CNN models on structural descriptors (Morgan fingerprints, molecular weight) to predict cytochrome P450 interactions. Validate with leave-one-out cross-validation .
  • Interpretability: Apply SHAP (SHapley Additive exPlanations) to identify critical molecular features influencing metabolism .

Basic: What are best practices for storing LGGG to ensure long-term stability?

Methodological Answer:

  • Lyophilization: Store at −80°C in amber vials under argon.
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for deamidation or oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.